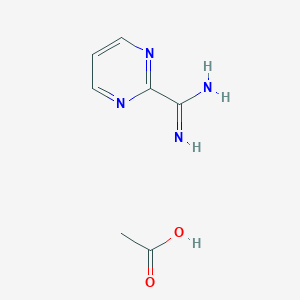

Pyrimidine-2-carboximidamide acetate

Übersicht

Beschreibung

Pyrimidine derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss "Pyrimidine-2-carboximidamide acetate," they do provide insights into the synthesis, structure, and properties of various pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a series of carbazole-pyrimidine conjugates were synthesized using Pd-catalyzed cross-coupling, oxidation, and nucleophilic aromatic substitution reactions . Another approach involved a one-pot reaction between nitrostyrene derived MBH acetates and aminoazole derivatives, leading to the formation of dihydroazo pyrimidine derivatives . A novel synthesis method using amidines and activated skipped diynes in a coupled domino strategy was also described, which is relevant for the synthesis of fully substituted pyrimidines . Additionally, a one-pot, three-component reaction involving isocyanide, barbituric acid, and salicylaldehyde was used to synthesize chromeno[2,3-d]pyrimidine derivatives . These methods highlight the versatility of pyrimidine synthesis, which could be adapted for the synthesis of Pyrimidine-2-carboximidamide acetate.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents and spacers. For example, the introduction of different substituents at the 2-position of the pyrimidine ring affects the electronic properties of the compounds . The X-ray crystal structures of some derivatives were disclosed, providing detailed insights into their molecular conformations . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of Pyrimidine-2-carboximidamide acetate.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For instance, they exhibit intramolecular charge-transfer states leading to fluorescence emission . Some derivatives can be brominated at specific positions on the pyrimidine ring or undergo heterocyclization under certain conditions . These reactions demonstrate the reactivity of the pyrimidine core, which is an important consideration for the chemical behavior of Pyrimidine-2-carboximidamide acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their structural variations. The introduction of different spacers and substituents can tune the electron-accepting ability of these compounds . The solubility, melting points, and optical properties can also vary depending on the specific substituents and the overall molecular structure . These properties are essential for the practical applications of Pyrimidine-2-carboximidamide acetate, such as in drug design or as a chemical intermediate.

Wissenschaftliche Forschungsanwendungen

Hormonal Regulation and Pyrimidine Synthesis in Cancer Cells

A study on the estrogen-responsive MCF-7 human breast cancer cell line revealed that estrogen administration increases the incorporation of [14C]acetate into DNA, highlighting the hormonal regulation of pyrimidine synthesis and utilization. This incorporation correlates with net rates of DNA synthesis, indicating a linkage between hormonal treatment, pyrimidine synthesis, and DNA replication. The study also observed the variation in the activity of de novo enzymes like carbamylphosphate synthetase, aspartate transcarbamylase, and others, following hormone treatment, suggesting a direct connection with hormone-induced alterations in the activity of enzymes in the de novo pathway of pyrimidine synthesis (Aitken & Lippman, 1983).

Comparative Study of Microwave and Conventional Synthesis of Pyrimidine Derivatives

A comprehensive study compared the synthesis of pyrimidine derivatives via microwave and conventional methods, highlighting the role of pyrimidine in biological processes. Pyrimidine derivatives, particularly quinolinylpyrimidine, have been synthesized under both conventional and microwave heating, observing a beneficial ultrasound effect and high yields. The synthesized pyrimidine derivatives demonstrated antimicrobial activities, indicating their therapeutic potential (Chandak et al., 2012).

Methylation of Pyrimidine Moiety to Enhance Analgesic Properties

Research into the methylation of the pyridine moiety in pyrimidine derivatives, specifically N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, indicated a potential optimization of biological properties. The study found that this modification, especially in para-substituted derivatives, was accompanied by increased biological activity, recommending 4-fluorobenzylamide as a potential new analgesic exceeding known drugs in specific effect levels (Ukrainets et al., 2015).

Alkoxycarbonylation of Pyrimidine for Ester Synthesis

A process using alkoxycarbonylation of 2-chloropyrimidine and 2-(chloromethyl)pyrimidine with carbon monoxide in the presence of palladium acetate was described. This new process yielded corresponding esters, indicating the utility of pyrimidine derivatives in synthesizing esters via alkoxycarbonylation, offering a method that utilizes readily available starting materials for good yields (Bessard & Crettaz, 1999).

Safety And Hazards

Zukünftige Richtungen

Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .

Eigenschaften

IUPAC Name |

acetic acid;pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-2-carboximidamide acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)